1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of difluoromethyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by subsequent functionalization to introduce the ethyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethyl sulfoxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in controlled environments, with careful monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Scientific Research Applications
1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The specific pathways involved depend on the target application, whether it be inhibiting a particular enzyme or modulating a receptor.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
- 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-6-9(5-15-17)4-14-10-7-18(11(12)13)16-8(10)2/h5-7,11,14H,3-4H2,1-2H3 |
InChI Key |
UECIVJIUUIJIHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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